molecular formula C11H9ClN2 B13867193 2-Allyl-5-chloro-1,8-naphthyridine

2-Allyl-5-chloro-1,8-naphthyridine

Cat. No.: B13867193
M. Wt: 204.65 g/mol
InChI Key: WZYYUEUHERGRHE-UHFFFAOYSA-N
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Description

2-Allyl-5-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of an allyl group at the second position and a chlorine atom at the fifth position on the naphthyridine ring. The molecular formula of this compound is C11H9ClN2, and it has a molecular weight of 204.66 g/mol

Preparation Methods

The synthesis of 2-Allyl-5-chloro-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,8-naphthyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

2-Allyl-5-chloro-1,8-naphthyridine undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.

    Substitution Reactions: The chlorine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The allyl group can undergo oxidation to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding reduced product.

Scientific Research Applications

2-Allyl-5-chloro-1,8-naphthyridine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique electronic properties make it useful in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells.

    Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.

Mechanism of Action

The mechanism of action of 2-Allyl-5-chloro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the allyl and chloro groups can influence its binding affinity and specificity towards these targets . The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

2-Allyl-5-chloro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:

    2-Methyl-5-chloro-1,8-naphthyridine: Similar in structure but with a methyl group instead of an allyl group.

    2-Allyl-5-bromo-1,8-naphthyridine: Similar in structure but with a bromine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-chloro-2-prop-2-enyl-1,8-naphthyridine

InChI

InChI=1S/C11H9ClN2/c1-2-3-8-4-5-9-10(12)6-7-13-11(9)14-8/h2,4-7H,1,3H2

InChI Key

WZYYUEUHERGRHE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=NC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

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